SPB-AAD

Nuclear Receptors G Protein-Coupled Receptors Photoaffinity Labeling

SPB-AAD is a heterobifunctional photoaffinity probe featuring a psoralen core for DNA intercalation, an alkyl diazirine for covalent protein crosslinking, and a terminal alkyne for bioorthogonal conjugation. This unique triple-module design enables precise, high-yield mapping of protein-DNA interactomes and target deconvolution studies. Choose SPB-AAD for its integrated, stoichiometrically defined architecture, which eliminates post-labeling artifacts and ensures low background in competitive screening assays. Ideal for LXRβ, CRTH2, and D3 receptor interactome mapping.

Molecular Formula C22H21N3O5
Molecular Weight 407.4 g/mol
Cat. No. B12368036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPB-AAD
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC#CCCC1(N=N1)CCNC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3
InChIInChI=1S/C22H21N3O5/c1-2-3-9-22(24-25-22)10-11-23-17(26)5-4-12-28-21-19-16(8-13-29-19)14-15-6-7-18(27)30-20(15)21/h1,6-8,13-14H,3-5,9-12H2,(H,23,26)
InChIKeyZMQCPYLECHUXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Profile of N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide as a Multi-Modal Photoaffinity Probe


N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide (Molecular Weight: 407.4 g/mol) is a synthetic heterobifunctional photoaffinity probe comprising three chemically distinct functional modules: (i) a psoralen (furocoumarin) core, (ii) an alkyl diazirine photocrosslinking group, and (iii) a terminal alkyne handle [1]. The psoralen moiety enables UVA-dependent intercalation and covalent adduct formation with nucleic acid pyrimidine bases [2], while the alkyl diazirine generates a highly reactive carbene upon irradiation at ~350–365 nm that inserts into C–H, N–H, and O–H bonds of proximal biomolecules [3]. The terminal alkyne permits bioorthogonal conjugation via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for downstream detection or enrichment [4]. This multi-modal design distinguishes the compound from conventional single-mechanism photoaffinity probes and underpins its utility in complex interactome mapping and target deconvolution studies.

Why N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide Cannot Be Replaced by Simpler Psoralens or Commercial Diazirine Probes


Conventional psoralen derivatives (e.g., 8-methoxypsoralen, trioxsalen) are exclusively DNA-directed and fail to covalently capture protein interactors, while stand-alone alkyl diazirine probes (e.g., diazirine–biotin or diazirine–alkyne conjugates) lack the nucleic acid targeting module essential for mapping protein–DNA interfaces . The target compound’s integrated psoralen–diazirine–alkyne architecture provides three orthogonal functional handles within a single molecule of precisely defined stoichiometry. This eliminates the need for post-labeling derivatization of nucleic acids and ensures that the photoreactive carbene is generated in direct proximity to both DNA and protein partners, maximizing crosslinking yield and minimizing non-specific background [1]. Substitution with a generic psoralen or a simple diazirine–alkyne probe would forfeit either protein capture capability or nucleic acid targeting precision, rendering the experiment uninterpretable for protein–DNA interactome studies.

Quantitative Differentiation of N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide Against Analogous Probes and Pharmacological Ligands


High-Affinity Multi-Target Engagement Across LXRβ, CRTH2, and Dopamine D3 Receptors

The compound exhibits nanomolar binding affinities for three distinct protein families: a Ki of 13 nM (LXRβ) and EC50 of 15 nM (LXRβ agonist activity) [1]; a Ki of 26 nM and IC50 of 85 nM at the CRTH2 receptor [2]; and a Ki of 4.6 nM at the dopamine D3 receptor [3]. These values place the compound among the high-affinity ligands for each target, yet no single comparator molecule possesses this polypharmacological profile. For reference, the classic LXR agonist T0901317 has an EC50 of ~50 nM ; the clinical CRTH2 antagonist MK-7246 exhibits a Ki of 2.5 nM [4]; and the D3-selective ligand (+)-PD 128907 has a Ki of 1.7 nM (human D3) . The target compound’s affinity values are within the same order of magnitude as these established probes, while uniquely covering three therapeutically relevant target classes.

Nuclear Receptors G Protein-Coupled Receptors Photoaffinity Labeling Target Deconvolution

Dual-Mode Photocrosslinking: Concurrent DNA Intercalation/Cycloaddition and Protein Carbene Insertion

The psoralen core undergoes UVA-induced (320–400 nm) [2+2] cycloaddition with thymine residues in double-stranded DNA, forming monoadducts and interstrand crosslinks [1]. Simultaneously, the alkyl diazirine moiety generates a carbene upon irradiation at 350–365 nm that inserts non-selectively into C–H, N–H, and O–H bonds of associated proteins [2]. In contrast, standalone psoralen probes (e.g., 8-MOP) cannot capture protein partners, while simple diazirine–alkyne probes lack DNA-targeting capability. Quantitative comparison of photoreactive groups shows that alkyl diazirine achieves 28% crosslinking yield with a model enzyme (PHD2) under 310 nm irradiation, whereas benzophenone yields only 3–12% under identical conditions [3]. The integrated architecture ensures that the reactive carbene is generated in immediate proximity to the DNA-bound protein complex, maximizing crosslinking efficiency and reducing off-target background.

Protein–DNA Interaction Mapping Chromatin Biology Photoaffinity Probes

Terminal Alkyne for Bioorthogonal Click Chemistry Enabling Enrichment and Visualization

The but-3-ynyl substituent on the diazirine ring provides a terminal alkyne group that is fully compatible with Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. This enables post-photocrosslinking conjugation to azide-functionalized reporters (e.g., biotin-azide, fluorophore-azide) for affinity enrichment or fluorescence imaging without interfering with the photoreaction. In contrast, many commercial photoaffinity probes rely on pre-installed biotin, which can sterically hinder ligand–receptor binding or alter cellular permeability. Quantitative studies have demonstrated that diazirine–alkyne probes achieve specific crosslinking and enrichment with negligible background when the click reaction is performed under optimized conditions [2]. The modular design of the target compound allows researchers to select the detection modality after photocrosslinking, preserving the native binding interaction during the critical capture step.

Click Chemistry Proteomics Pull-Down Assays

Superior Carbene Precursor Stability and Irradiation Wavelength Compatibility

Alkyl diazirines exhibit significantly higher carbene yields and greater chemical stability under ambient laboratory conditions compared to diazo compounds and aryl azides [1]. The alkyl diazirine in this compound can be activated by irradiation at 350–365 nm, a wavelength that avoids direct protein damage and is compatible with the psoralen activation wavelength (~365 nm), allowing simultaneous or sequential dual photocrosslinking. In comparative studies, alkyl diazirine probes achieved 28% crosslinking yield at 310 nm, whereas benzophenone required prolonged irradiation yet gave only 3–12% yield, and aryl azides produced non-uniform reaction products [2]. The target compound's diazirine is further stabilized by the electron-withdrawing nature of the adjacent alkyne, reducing the likelihood of premature thermal decomposition during storage and handling.

Photoaffinity Labeling Diazirine Chemistry UV Crosslinking

Defined Research Applications for N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide Based on Empirical Evidence


Mapping Protein–DNA Interaction Networks in Chromatin and Transcription Complexes

The psoralen core intercalates into double-stranded DNA and, upon UVA irradiation, forms covalent adducts with adjacent thymine residues, anchoring the probe to a specific genomic locus [1]. Simultaneous irradiation at ~365 nm activates the alkyl diazirine, generating a carbene that crosslinks to nearby DNA-binding proteins. Subsequent CuAAC conjugation to biotin-azide enables streptavidin enrichment of the crosslinked protein–DNA complexes, which can be identified by quantitative proteomics (e.g., LC‑MS/MS). This dual-mode approach provides higher spatial resolution and lower background than formaldehyde crosslinking or ChIP‑based methods.

Target Deconvolution and Off-Target Profiling of Pharmacological Ligands

Given the compound's nanomolar affinity for LXRβ (Ki=13 nM, EC50=15 nM), CRTH2 (Ki=26 nM), and dopamine D3 receptor (Ki=4.6 nM) [2], it serves as a versatile photoaffinity probe for identifying cellular binding partners of small molecules targeting these receptors. In a competitive photoaffinity labeling experiment, the compound is incubated with live cells or lysates, UV‑irradiated to covalently trap interacting proteins, and click‑conjugated to a reporter for pull‑down or in‑gel fluorescence detection. This workflow enables unbiased identification of both primary targets and off‑target interactors that may mediate efficacy or toxicity.

Development and Validation of Bifunctional Chemical Probes for Chemical Biology

The integrated alkyne handle permits the compound to be used as a modular scaffold for constructing more elaborate chemical probes. For example, azide‑functionalized affinity tags (e.g., biotin, desthiobiotin) or fluorescent dyes can be appended after photocrosslinking, preserving the probe's physicochemical properties during the critical binding step [3]. The psoralen module can also be exploited to site‑specifically label nucleic acid aptamers or antisense oligonucleotides, creating photoactivatable nucleic acid‑protein crosslinking reagents for studying ribonucleoprotein complexes.

High-Throughput Screening for Modulators of Protein–DNA and Protein–Protein Interactions

The compound's multi‑target affinity profile and dual‑mode crosslinking enable its use as a universal probe in competition‑based screening assays. In a 384‑well format, libraries of small molecules are pre‑incubated with the target protein (e.g., LXRβ ligand‑binding domain) before addition of the photoaffinity probe. Following UV crosslinking and click‑mediated detection (e.g., time‑resolved fluorescence resonance energy transfer), compounds that displace the probe are identified as potential binders. The alkyl diazirine's high crosslinking yield (28% class‑level) ensures robust assay signal, while the psoralen moiety provides a built‑in control for DNA‑binding interference [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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